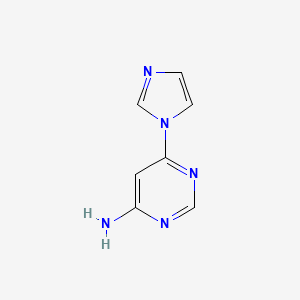

6-(1H-イミダゾール-1-イル)ピリミジン-4-アミン

概要

説明

“6-(1H-imidazol-1-yl)pyrimidin-4-amine” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Synthesis Analysis

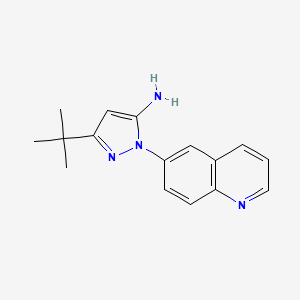

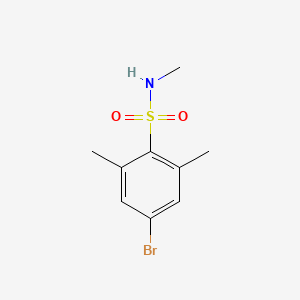

A series of 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine linked sulfonamide derivatives was designed and synthesized according to the structure of well-established V600EBRAF inhibitors . The terminal sulfonamide moiety was linked to the pyrimidine ring via either ethylamine or propylamine bridge .

Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .

Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature, meaning it shows both acidic and basic properties .

科学的研究の応用

材料科学における配位高分子

「6-(1H-イミダゾール-1-イル)ピリミジン-4-アミン」は、配位高分子の合成に利用できます。 これらの高分子は興味深い構造を持ち、発光、触媒、磁性、薬物送達、ガス吸着、分離など、さまざまな分野での潜在的な用途について研究されています .

薬理学における抗がん剤

この化合物の誘導体は、抗がん特性について調査されています。 特に、標的がん療法の文脈で重要なV600EBRAFなどの特定の酵素に対する阻害効果について調査されています .

有機化学における複素環式化合物の合成

この化合物は、イミダゾールおよびピリミジン誘導体の合成における前駆体として役立ちます。 これらの複素環式化合物は、新薬の開発に不可欠であり、幅広い化学的および生物学的活性を持っています .

生化学における抗菌性

研究により、特定の誘導体は抗菌性を持つことが示されており、これは新しい抗菌剤および抗真菌剤の開発において重要です。 これは、特に薬剤耐性菌株との闘いにおいて関連性があります .

JNK阻害のための分析化学

分析化学の分野では、この化合物の誘導体は、c-Jun N末端キナーゼ(JNK)酵素との相互作用を研究するために使用されてきました。 この研究は、炎症と癌に関与する生化学的経路を理解するために不可欠です .

発光材料のための環境科学

発光材料の合成におけるこの化合物の役割が調査されています。 これらの材料は、環境科学で重要な用途があり、環境汚染物質の検出に使用できます .

作用機序

Target of Action

Imidazole-containing compounds, which include 6-(1h-imidazol-1-yl)pyrimidin-4-amine, are known to have a broad range of chemical and biological properties . They are the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Mode of Action

Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The interaction of 6-(1H-imidazol-1-yl)pyrimidin-4-amine with its targets would likely result in changes that contribute to these biological activities.

Biochemical Pathways

For instance, it is a structural moiety of purines and plays a central role in biological catalysis as part of the side-chain of histidine .

Pharmacokinetics

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . This suggests that 6-(1H-imidazol-1-yl)pyrimidin-4-amine may also have good solubility, which could impact its bioavailability.

Result of Action

Imidazole derivatives are known to exhibit a wide range of biological activities, suggesting that 6-(1h-imidazol-1-yl)pyrimidin-4-amine may also have diverse molecular and cellular effects .

Safety and Hazards

While specific safety and hazards information for “6-(1H-imidazol-1-yl)pyrimidin-4-amine” is not available, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

生化学分析

Biochemical Properties

6-(1H-imidazol-1-yl)pyrimidin-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect signaling pathways that are crucial for cell growth and proliferation . Additionally, 6-(1H-imidazol-1-yl)pyrimidin-4-amine can bind to nucleic acids, potentially interfering with DNA and RNA synthesis .

Cellular Effects

The effects of 6-(1H-imidazol-1-yl)pyrimidin-4-amine on cellular processes are profound. It can influence cell signaling pathways, leading to alterations in gene expression and cellular metabolism. For example, by inhibiting specific kinases, this compound can disrupt the signaling cascades that regulate cell cycle progression, apoptosis, and differentiation . These disruptions can result in reduced cell proliferation and increased cell death, making 6-(1H-imidazol-1-yl)pyrimidin-4-amine a potential candidate for anticancer therapies .

Molecular Mechanism

At the molecular level, 6-(1H-imidazol-1-yl)pyrimidin-4-amine exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their catalytic activity. This binding can be competitive, where the compound competes with the natural substrate, or non-competitive, where it binds to a different site on the enzyme . Additionally, 6-(1H-imidazol-1-yl)pyrimidin-4-amine can interact with nucleic acids, forming complexes that hinder the replication and transcription processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-(1H-imidazol-1-yl)pyrimidin-4-amine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 6-(1H-imidazol-1-yl)pyrimidin-4-amine remains stable under certain conditions but can degrade in the presence of light or heat . Long-term exposure to this compound can lead to sustained inhibition of target enzymes and prolonged alterations in cellular processes .

Dosage Effects in Animal Models

The effects of 6-(1H-imidazol-1-yl)pyrimidin-4-amine vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth without causing significant toxicity . At higher doses, it can lead to adverse effects, including toxicity and damage to normal tissues . Determining the optimal dosage is crucial for maximizing the therapeutic benefits while minimizing the risks.

Metabolic Pathways

6-(1H-imidazol-1-yl)pyrimidin-4-amine is involved in several metabolic pathways. It interacts with enzymes that catalyze its biotransformation, leading to the formation of metabolites that can be excreted from the body . These metabolic pathways are essential for the compound’s clearance and can influence its overall efficacy and safety .

Transport and Distribution

Within cells and tissues, 6-(1H-imidazol-1-yl)pyrimidin-4-amine is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s distribution can affect its localization and accumulation in specific tissues, influencing its therapeutic and toxic effects .

Subcellular Localization

The subcellular localization of 6-(1H-imidazol-1-yl)pyrimidin-4-amine is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, the compound may localize to the nucleus, where it can interact with DNA and RNA, or to the cytoplasm, where it can inhibit enzymes involved in signaling pathways .

特性

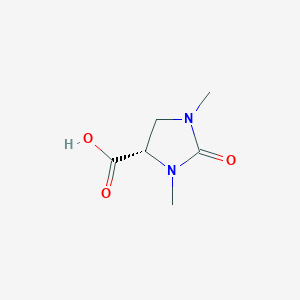

IUPAC Name |

6-imidazol-1-ylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N5/c8-6-3-7(11-4-10-6)12-2-1-9-5-12/h1-5H,(H2,8,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUPCLYFAVVDMRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)C2=NC=NC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

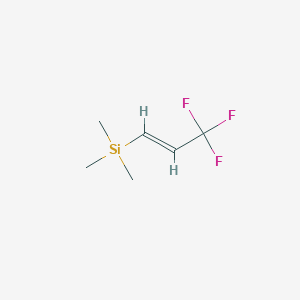

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

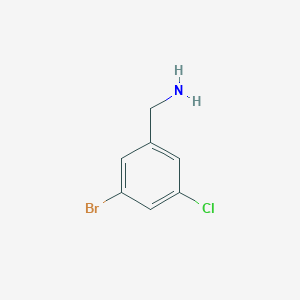

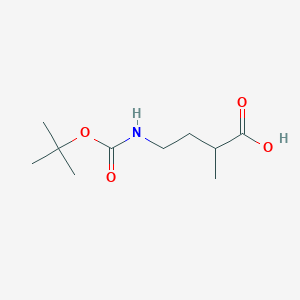

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[1-(Diphenylmethyl)-3-azetidinyl]-cyclopropanamine](/img/structure/B1444362.png)

![N-[1,1'-biphenyl]-4-yl-1-naphthalenamine](/img/structure/B1444371.png)

![3-{[Tert-butyl(dimethyl)silyl]oxy}-2,2-dimethylpropan-1-ol](/img/structure/B1444372.png)